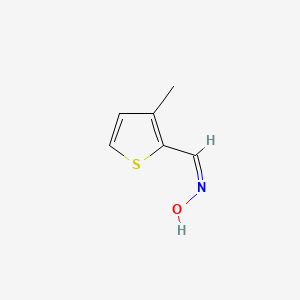
3-Methylthiophene-2-carboxaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthiophene-2-carboxaldehyde oxime is an organic compound with the molecular formula C6H7NOS. It is derived from 3-Methylthiophene-2-carboxaldehyde, a thiophene derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylthiophene-2-carboxaldehyde oxime can be synthesized from 3-Methylthiophene-2-carboxaldehyde through an oximation reaction. The typical procedure involves reacting 3-Methylthiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylthiophene-2-carboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces 3-Methylthiophene-2-carboxylic acid.
Reduction: Produces 3-Methylthiophene-2-carboxaldehyde amine.
Substitution: Produces various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Methylthiophene-2-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-Methylthiophene-2-carboxaldehyde oxime exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylthiophene-2-carboxaldehyde: The parent compound, which lacks the oxime group.
2-Formyl-3-methylthiophene: A structural isomer with the formyl group at a different position.
3-Methylthiophene-2-carboxylic acid: An oxidation product of the oxime
Uniqueness
3-Methylthiophene-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H7NOS |
|---|---|
Poids moléculaire |
141.19 g/mol |
Nom IUPAC |
(NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4- |
Clé InChI |
ZZGCONMEXMLKLV-DAXSKMNVSA-N |
SMILES isomérique |
CC1=C(SC=C1)/C=N\O |
SMILES canonique |
CC1=C(SC=C1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


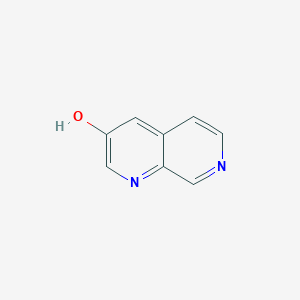
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
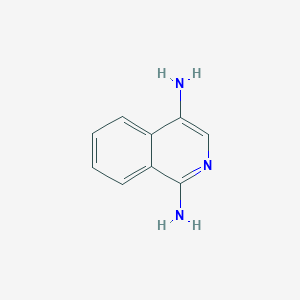
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
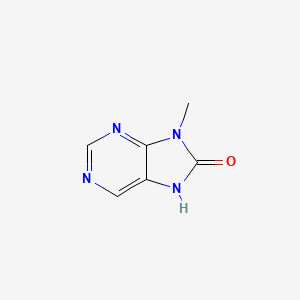
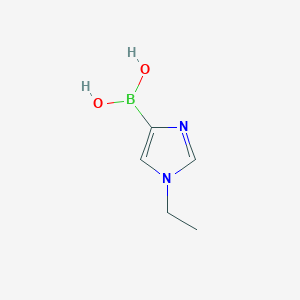
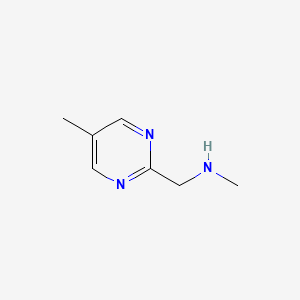
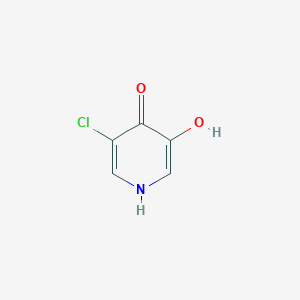


![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)

![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
